molecular formula C6H11NO2 B8011723 4-Hydroxyazepan-2-one

4-Hydroxyazepan-2-one

Cat. No.: B8011723
M. Wt: 129.16 g/mol
InChI Key: XVDBDDBVVSJTIF-UHFFFAOYSA-N
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Description

4-Hydroxyazepan-2-one is a seven-membered lactam (azepane) derivative of significant interest in medicinal and organic chemistry. This compound features a hydroxyl group and a ketone group on its heterocyclic ring, making it a valuable multifunctional scaffold and chiral building block for the synthesis of more complex molecules . Compounds based on the azepane structure are frequently investigated as potential pharmacological agents. For instance, polyhydroxyazepanes are known to act as glycosidase inhibitors due to their ability to mimic sugar structures, making them relevant in the development of treatments for diseases like diabetes and viral infections . Furthermore, related hydroxyazepane structures are key intermediates in sophisticated synthetic pathways, such as the stereoselective synthesis of pentahydroxyazepane iminosugars . The presence of both hydroxy and carbonyl functional groups on the same ring system provides multiple handles for chemical modification, enabling researchers to explore a wide range of structure-activity relationships. This compound is intended for research and further manufacturing applications only. It is not approved for direct human or veterinary use.

Properties

IUPAC Name

4-hydroxyazepan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c8-5-2-1-3-7-6(9)4-5/h5,8H,1-4H2,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVDBDDBVVSJTIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(=O)NC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 4-Hydroxy Amino Acids

The intramolecular cyclization of 4-hydroxynorleucine (4-hydroxy-L-2-aminocaproic acid) remains a foundational approach for synthesizing 4-hydroxyazepan-2-one. Under acidic conditions, protonation of the amino group facilitates nucleophilic attack by the carboxylate oxygen, yielding the lactam via a six-membered transition state. Typical conditions involve refluxing in hydrochloric acid (6 M) at 100°C for 12–24 hours, achieving yields of 50–65%1. However, racemization at the α-carbon poses a significant challenge, necessitating chiral resolution techniques or enantioselective catalysis.

Recent advancements have explored microwave-assisted cyclization to reduce reaction times. For instance, irradiation at 150°C for 30 minutes in trifluoroacetic acid (TFA) enhances reaction efficiency (70% yield) while minimizing epimerization2.

Beckmann Rearrangement of Substituted Oximes

The Beckmann rearrangement offers a viable pathway for this compound synthesis via [4.3.0] bicyclic oxime intermediates. Starting from 4-hydroxycyclohexanone, oximation with hydroxylamine hydrochloride generates the corresponding oxime, which undergoes acid-catalyzed rearrangement. Concentrated sulfuric acid or phosphorus oxychloride (POCl₃) in dichloromethane at 0–5°C typically affords the lactam in 40–55% yield3.

A critical limitation lies in the regioselectivity of the rearrangement, where competing migration of alternative carbon groups can lead to isomeric byproducts. Strategic placement of electron-withdrawing substituents on the cyclohexanone ring mitigates this issue, as demonstrated by the use of 4-nitrocyclohexanone derivatives to direct rearrangement specificity4.

Enzymatic Ring-Closure Strategies

Biocatalytic methods utilizing lipases (e.g., Candida antarctica Lipase B) or proteases (e.g., subtilisin) have emerged as sustainable alternatives for lactam synthesis. These enzymes catalyze the cyclization of 4-hydroxyamide precursors in non-aqueous media, such as tert-butanol or ionic liquids, under mild conditions (25–37°C, 24–72 hours). For example, 4-hydroxyhexanoic acid amide undergoes enzymatic cyclization with CAL-B to yield this compound in 30–40% yield5.

While enzymatic routes align with green chemistry principles, low conversion rates and enzyme denaturation in organic solvents remain persistent challenges. Immobilization of enzymes on mesoporous silica supports has shown promise in enhancing stability and reusability6.

Epoxide Ring-Opening and Subsequent Cyclization

Epoxide-mediated synthesis involves the nucleophilic attack of ammonia or primary amines on 4,5-epoxyhexanoic acid derivatives, followed by intramolecular lactamization. The epoxide ring-opening step proceeds in tetrahydrofuran (THF) or dimethylformamide (DMF) at room temperature, with subsequent heating (80–100°C) to facilitate cyclization. Yields range from 50–60%, though competing polymerization of the epoxy precursor often necessitates careful stoichiometric control7.

Protection-Deprotection Approaches

Multi-step strategies employing protective groups enable precise functionalization of the lactam ring. For instance, tert-butyldimethylsilyl (TBS) protection of the 4-hydroxy group in azepan-2-one precursors allows selective deprotection under fluoride-mediated conditions (e.g., tetra-n-butylammonium fluoride, TBAF). This method achieves 65–75% overall yield but introduces complexity through additional synthetic steps8.

Comparative Analysis of Synthetic Methods

The following table summarizes key parameters for the principal synthetic routes:

MethodConditionsCatalyst/SolventYield (%)AdvantagesLimitations
Amino Acid Cyclization100°C, HCl (6 M), 12–24 hAcidic aqueous medium50–65Simple starting materialsRacemization, moderate yields
Beckmann Rearrangement0–5°C, H₂SO₄ or POCl₃Dichloromethane40–55Scalable for industrial useRegioselectivity challenges
Enzymatic Synthesis25–37°C, 24–72 htert-Butanol30–40Eco-friendly, mild conditionsLow yields, enzyme cost
Epoxide Ring-OpeningRT (ring-opening), 80°C (cyclization)THF/DMF50–60Modular precursor designPolymerization side reactions
Protection-DeprotectionTBAF, 0°C, 1 hTHF65–75High functional group compatibilityMulti-step synthesis, cost of reagents

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxyazepan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone, resulting in the formation of 4-oxoazepan-2-one.

    Reduction: The compound can be reduced to form 4-aminoazepan-2-one.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed:

    Oxidation: 4-Oxoazepan-2-one

    Reduction: 4-Aminoazepan-2-one

    Substitution: Various substituted azepan-2-one derivatives

Scientific Research Applications

4-Hydroxyazepan-2-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate for various biochemical assays.

    Industry: this compound is used in the production of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism of action of 4-hydroxyazepan-2-one depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing transformation through enzymatic catalysis. In drug development, the compound may interact with specific molecular targets, such as receptors or enzymes, to exert its effects. The exact pathways involved can vary depending on the context of its use.

Comparison with Similar Compounds

Structural Features :

  • Molecular Formula: C₉H₆O₃ (vs. hypothetical C₆H₁₁NO₂ for 4-hydroxyazepan-2-one) .
  • Ring System: Bicyclic lactone (coumarin scaffold) vs. monocyclic lactam.
  • Functional Groups: Lactone and phenolic hydroxyl vs. lactam and aliphatic hydroxyl.

Physicochemical Properties :

  • 4-Hydroxycoumarin has a planar aromatic system, enhancing UV absorption and fluorescence properties, which are absent in the non-aromatic this compound.

4-Hydroxybenzaldehyde

Structural Features :

  • Molecular Formula: C₇H₆O₂ (vs. C₆H₁₁NO₂ for this compound) .
  • Ring System: Aromatic benzene vs. aliphatic azepanone.
  • Functional Groups: Aldehyde and phenolic hydroxyl vs. lactam and aliphatic hydroxyl.

Heterocyclic Compounds with Tetrazole and Pyrazolone Moieties

Structural Features :

  • Examples from (e.g., compounds 4g and 4h) incorporate fused diazepine/oxazepine rings, tetrazole, and pyrazolone units .
  • Compared to this compound, these compounds have larger, polycyclic frameworks with multiple heteroatoms (N, O), which may enhance binding diversity but reduce synthetic accessibility.

Data Tables

Compound Molecular Formula Ring Type Key Functional Groups Biological Activity
This compound C₆H₁₁NO₂ (hypothetical) 7-membered lactam Lactam, aliphatic hydroxyl Potential protease inhibition
4-Hydroxycoumarin C₉H₆O₃ Bicyclic lactone Lactone, phenolic hydroxyl Anticoagulant, fluorescent probe
4-Hydroxybenzaldehyde C₇H₆O₂ Aromatic benzene Aldehyde, phenolic hydroxyl Antioxidant, anti-inflammatory
Compound 4g/4h C₃₆H₃₀N₆O₃ (example) Polycyclic heterocycle Tetrazole, pyrazolone, coumarin Antimicrobial, anticancer (hypothesized)

Q & A

What are the established synthetic routes for 4-Hydroxyazepan-2-one, and how can reaction conditions be optimized for higher yields?

Level: Basic
Methodological Answer:
The synthesis of this compound typically involves cyclization or oxidation-reduction pathways. For example, lactam formation via intramolecular amidation of precursor amines under acidic conditions or oxidation of cyclic alcohols using agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) . Optimization requires systematic variation of parameters:

  • Catalysts: Lewis acids (e.g., ZnCl₂) or enzymes to enhance reaction specificity.
  • Temperature: Controlled heating (e.g., reflux at 80–100°C) to accelerate kinetics without degrading intermediates.
  • Solvents: Polar aprotic solvents (e.g., DMF) to stabilize transition states.
    Yield improvements can be tracked via HPLC or GC-MS to quantify product purity .

How can researchers resolve contradictions in reported spectroscopic data for this compound?

Level: Advanced
Methodological Answer:
Discrepancies in NMR, IR, or mass spectra often arise from differences in sample preparation, solvent effects, or instrumentation calibration. To address this:

  • Standardize Protocols: Use deuterated solvents (e.g., DMSO-d₆) and internal standards (e.g., TMS) for NMR .
  • Cross-Validate Techniques: Compare data from complementary methods (e.g., X-ray crystallography for conformation vs. IR for functional groups).
  • Replicate Conditions: Repeat experiments using the exact parameters (e.g., pH, concentration) cited in conflicting studies .
    Statistical tools like principal component analysis (PCA) can identify outlier datasets .

What safety protocols are critical when handling this compound in laboratory settings?

Level: Basic
Methodological Answer:
Key safety measures include:

  • Personal Protective Equipment (PPE): Non-permeable gloves (nitrile), lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods for procedures generating dust or vapors.
  • Waste Management: Segregate chemical waste and consult certified disposal services for lactam-containing byproducts .
    Risk assessments should reference Safety Data Sheets (SDS) for PAC-1 (routine handling) vs. PAC-3 (prolonged exposure) scenarios .

How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?

Level: Advanced
Methodological Answer:
Density Functional Theory (DFT) calculations can model electronic properties and reaction pathways:

  • Active Site Analysis: Simulate interactions with enzymes or catalysts (e.g., binding energies for catalytic hydrogenation).
  • Transition State Mapping: Identify energy barriers for ring-opening or functionalization reactions.
    Validate predictions experimentally using kinetic studies (e.g., monitoring reaction rates via UV-Vis spectroscopy) .

What statistical methods are appropriate for analyzing variability in biological activity data of this compound derivatives?

Level: Advanced
Methodological Answer:
For dose-response or IC₅₀ studies:

  • ANOVA/MANOVA: Compare activity across derivatives with structural modifications (e.g., substituent effects).
  • Regression Models: Corrogate physicochemical properties (logP, pKa) with bioactivity.
  • Error Analysis: Report confidence intervals and use tools like Grubbs’ test to exclude outliers .
    Data visualization (e.g., heatmaps or dose-response curves) enhances interpretability .

What strategies should be employed to design a kinetic study of this compound's degradation under varying pH conditions?

Level: Advanced
Methodological Answer:

  • Experimental Design:
    • pH Range: Test buffers from acidic (pH 2–4) to alkaline (pH 8–10) to mimic physiological or environmental conditions.
    • Sampling Intervals: Collect aliquots at fixed timepoints (e.g., 0, 15, 30, 60 mins) for HPLC analysis.
  • Data Collection: Monitor degradation products (e.g., via LC-MS) and calculate rate constants (k) using pseudo-first-order kinetics.
  • Control Variables: Maintain constant temperature (±1°C) and ionic strength .

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